3,3,4-trifluoropyrrolidine hydrochloride
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Overview
Description
3,3,4-Trifluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative. Fluorinated compounds are known for their unique physicochemical properties, which often result in enhanced biological activity. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method is the copper (I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with trifluorostyrenes . This method allows for the preparation of enantioenriched 3,3,4-trifluoropyrrolidinyl derivatives with high yields and excellent stereoselectivities.
Industrial Production Methods
Industrial production of 3,3,4-trifluoropyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trifluoropyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3,3,4-Trifluoropyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3,3,4-trifluoropyrrolidine hydrochloride involves its interaction with specific molecular targetsThis can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- 3,3,4,4-Tetrafluoropyrrolidine hydrochloride
Comparison
3,3,4-Trifluoropyrrolidine hydrochloride is unique due to the presence of three fluorine atoms, which impart distinct physicochemical properties compared to its difluoro and tetrafluoro counterparts. These properties can result in different biological activities and applications. For example, the trifluorinated compound may exhibit higher metabolic stability and binding affinity to certain targets compared to the difluorinated or tetrafluorinated analogs .
Properties
CAS No. |
2758004-45-2 |
---|---|
Molecular Formula |
C4H7ClF3N |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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